molecular formula C20H17NO5 B2532861 2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 869080-52-4

2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2532861
CAS No.: 869080-52-4
M. Wt: 351.358
InChI Key: XIQZZTWSZRDHLL-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic coumarin derivative offered for research purposes. This compound belongs to a class of heterocyclic structures recognized for their versatile biological activities and significance in medicinal chemistry research . The core coumarin (2H-chromen-2-one) scaffold is fused with a phenyl group at the 3-position and a morpholine-4-carboxylate ester at the 7-position, a design that may enhance its interaction with various biological targets. Coumarin derivatives are extensively investigated in oncology research for their potential to engage with multiple cellular pathways. Structure-activity relationship (SAR) studies indicate that substitutions on the core coumarin structure, particularly at the 3-, 4-, and 7-positions, can significantly modulate their bioactivity and selectivity . Related 4-phenylcoumarin analogues have been explored for their anti-cancer properties in patent literature . Furthermore, coumarin hybrids incorporating heterocyclic moieties like morpholine have demonstrated promising cytotoxic effects against a diverse panel of human cancer cell lines, suggesting a potential multi-target mechanism of action that may include the inhibition of key enzymes or the induction of apoptosis . Beyond oncology, this compound is of interest in neuroscience research. The coumarin scaffold is a known pharmacophore in the development of inhibitors for enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) . The incorporation of a dithiocarbamate or similar functional groups has been shown to confer central nervous system (CNS) activity and enhance inhibitory potency and selectivity for these enzymes . Researchers can utilize this compound as a key intermediate or lead compound for developing novel neuroprotective agents or chemical probes to study neurodegenerative pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c22-19-17(14-4-2-1-3-5-14)12-15-6-7-16(13-18(15)26-19)25-20(23)21-8-10-24-11-9-21/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQZZTWSZRDHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane at room temperature . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular pathways. For example, it may inhibit carbonic anhydrase or microtubule polymerization, leading to its anticancer effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 3 Substituent Position 7 Substituent CAS Number Molecular Formula
2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate Phenyl Morpholine-4-carboxylate - C₂₀H₁₅NO₅
[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate 4-Chlorophenyl, CF₃ Morpholine-4-carboxylate 637748-17-5 C₂₁H₁₅ClF₃NO₅
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate 2-Methoxyphenyl Morpholine-4-carboxylate 845903-21-1 C₂₁H₁₉NO₆
4-(Decyloxy)phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate - 4-(Decyloxy)phenyl carboxylate - C₃₃H₃₇F₃O₅

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 637748-17-5) increase lipophilicity and may enhance metabolic stability .
  • Methoxy groups (e.g., in 845903-21-1) introduce polarity, reducing logP values compared to phenyl or halogenated analogs .
  • Alkoxy chains (e.g., decyloxy in ) promote liquid crystalline behavior due to flexible hydrocarbon tails .

Physicochemical Properties

Table 2: Calculated Properties

Property This compound 637748-17-5 845903-21-1
Molecular Weight (g/mol) ~373.34 453.8 381.4
XLogP3 ~3.5 (estimated) 4.1 2.5
Topological Polar Surface Area (Ų) ~65.1 65.1 74.3
Hydrogen Bond Acceptors 5 8 6

Analysis :

  • The trifluoromethyl derivative (637748-17-5) exhibits higher lipophilicity (XLogP3 = 4.1) compared to the methoxy analog (XLogP3 = 2.5), suggesting divergent solubility and bioavailability profiles.

Spectroscopic and Crystallographic Insights

  • NMR Profiles : Similar to compounds in , the target compound’s NMR shifts would reflect the electron-withdrawing effects of the phenyl and morpholine groups, with distinct peaks in regions corresponding to the coumarin core and substituents .
  • Crystal Packing : Mercury-based analyses () predict that the phenyl group at position 3 would create steric hindrance, reducing void spaces compared to alkoxy-substituted analogs .

Biological Activity

2-Oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound belonging to the class of chromenone derivatives. It features a unique structure that includes a chromenone core, a morpholine ring, and a carboxylate functional group. This composition contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅NO₃, with an approximate molecular weight of 365.4 g/mol. The compound's structure can be characterized as follows:

Structural Feature Description
Chromenone CoreA benzopyran structure with a carbonyl group at position 2
Morpholine RingA six-membered ring containing one nitrogen atom
Carboxylate GroupEnhances solubility and reactivity

Synthesis

The synthesis typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with morpholine-4-carboxylic acid in the presence of a base like triethylamine in dichloromethane. Reaction monitoring is often performed using thin-layer chromatography, followed by purification through flash chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase, which is involved in pH regulation and ion transport.
  • Receptor Modulation : The compound can modulate receptor activities that influence cellular signaling pathways.
  • Microtubule Interference : Potential anticancer effects may arise from interference with microtubule polymerization, which is crucial for cell division.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Anticancer Activity

In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values against these cell lines indicate its potential as an anticancer agent.

Cell Line IC50 Value (µg/mL)
MCF-76.40
A54922.09

These results suggest that the compound induces apoptosis in cancer cells, evidenced by morphological changes such as membrane blebbing and nuclear disintegration.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, indicating its potential use in treating infections.

Antioxidant Activity

In addition to its anticancer properties, the compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and damage.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : Various derivatives were synthesized and tested for cytotoxicity using the MTT assay method. Results indicated that modifications in the structural components could enhance biological efficacy.
  • Molecular Docking Studies : Computational studies have been employed to predict binding interactions between the compound and specific enzyme targets, providing insights into its mechanism of action.
  • In Vivo Studies : Preliminary in vivo studies have suggested anti-inflammatory properties, further supporting the therapeutic potential of this compound.

Q & A

Basic Research Question

  • Purification : Flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .
  • Byproduct Identification : LC-MS to detect acylated intermediates or hydrolyzed morpholine derivatives .

How do spectral data (e.g., NMR, IR) differentiate this compound from structurally similar derivatives?

Basic Research Question
Key spectral markers:

  • IR : Morpholine C=O stretch at ~1680 cm⁻¹ vs. ester C=O at ~1720 cm⁻¹ .
  • ¹H NMR : Phenyl protons (δ 7.3–7.6 ppm, multiplet) vs. methoxy groups (δ 3.8–4.0 ppm, singlet) .

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